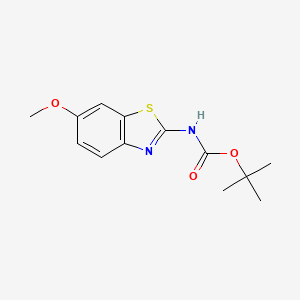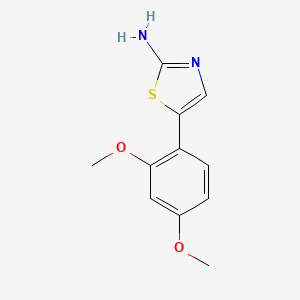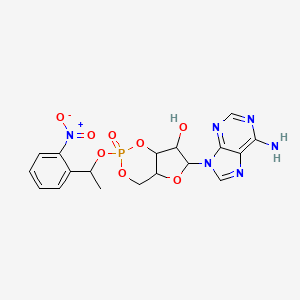
(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine is an organic compound characterized by the presence of a phenyl ring substituted with two propoxy groups at the 3 and 4 positions, and an ethanamine group attached to the 1 position in the (1S) configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine typically involves the following steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of 3,4-dipropoxybenzaldehyde. This can be achieved by reacting 3,4-dihydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate.
-
Formation of the Intermediate: : The 3,4-dipropoxybenzaldehyde is then subjected to a reductive amination reaction with (S)-1-phenylethylamine. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride.
-
Final Product Formation: : The resulting intermediate is then purified, usually by recrystallization or column chromatography, to obtain the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes, depending on the conditions and reagents used.
-
Reduction: : Reduction reactions can convert the amine group to other functional groups, such as alcohols or hydrocarbons.
-
Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or hydrocarbons.
Substitution: Produces various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its amine group makes it a candidate for binding studies with proteins and enzymes.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as receptors or enzymes, modulating their activity. The propoxy groups could influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
相似化合物的比较
Similar Compounds
(1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine: Similar structure but with methoxy groups instead of propoxy groups.
(1S)-1-(3,4-Diethoxyphenyl)ethan-1-amine: Similar structure but with ethoxy groups instead of propoxy groups.
(1S)-1-(3,4-Dipropoxyphenyl)propan-1-amine: Similar structure but with a propanamine group instead of an ethanamine group.
Uniqueness
(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine is unique due to the presence of propoxy groups, which can significantly influence its chemical and physical properties, such as solubility, reactivity, and biological activity. These differences can make it more suitable for specific applications compared to its analogs.
属性
分子式 |
C14H23NO2 |
|---|---|
分子量 |
237.34 g/mol |
IUPAC 名称 |
(1S)-1-(3,4-dipropoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO2/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11H,4-5,8-9,15H2,1-3H3/t11-/m0/s1 |
InChI 键 |
LBRQOEWXHJCCRA-NSHDSACASA-N |
手性 SMILES |
CCCOC1=C(C=C(C=C1)[C@H](C)N)OCCC |
规范 SMILES |
CCCOC1=C(C=C(C=C1)C(C)N)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B12098786.png)

![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)



![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12098822.png)

![(R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12098831.png)




